molecular formula C14H9Cl2FO2 B1454282 2-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride CAS No. 1160260-57-0

2-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride

Cat. No.: B1454282
CAS No.: 1160260-57-0
M. Wt: 299.1 g/mol
InChI Key: DXMVGMQMFSDVRJ-UHFFFAOYSA-N
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Description

“2-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride” is a chemical compound with the molecular formula C14H9Cl2FO2 . It has a molecular weight of 299.13 . The compound is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H9Cl2FO2/c15-11-5-3-6-12(17)10(11)8-19-13-7-2-1-4-9(13)14(16)18/h1-7H,8H2 .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 299.13 . It is typically stored at temperatures between 2-8°C . Unfortunately, other specific physical and chemical properties are not available in the sources I have access to.

Scientific Research Applications

Reactivity and Synthesis

  • Selenenylation-Acylation of C-H Acids : Compounds with functionalities similar to 2-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride, such as 2-(chloroseleno)benzoyl chloride, are used in selenenylation and acylation reactions. These reactions facilitate the synthesis of benzo[b]selenophen-3(2H)-ones and 3-hydroxybenzo[b]selenophenes, indicating the potential for the compound to participate in similar transformative organic synthesis pathways (KlocKrystian et al., 2001).

  • Displacement in Corona Discharge : The precursor 2-chloro-6-fluorotoluene, closely related to the target compound, has been shown to produce radicals in corona discharge, which could suggest applications in the study of radical chemistry and potentially in the synthesis of radical-initiated compounds (S. Chae et al., 2016).

  • Acylation of Azaindoles : Research demonstrates the acylation of azaindoles at specific positions using acyl chlorides, providing insights into how this compound might be utilized in the functionalization of nitrogen-containing heterocycles, which are important in pharmaceutical chemistry (Z. Zhang et al., 2002).

  • Synthesis of High-Molecular-Weight Polyamides : Unrelated directly but indicative of the synthetic utility of dichlorides, the unexpected synthesis of high-molecular-weight aromatic polyamides from diacyl chloride components suggests potential applications in polymer science for similarly structured compounds (Guey‐Sheng Liou & S. Hsiao, 2001).

Mechanistic Insights

  • Ortho Effect in Solvolyses : The ortho effect has been studied in compounds like 2,6-difluorobenzoyl chloride, which provides a foundation for understanding how substituents in positions similar to those in this compound might influence reaction mechanisms and kinetics, especially in solvolysis reactions (Kyoung-Ho Park & D. N. Kevill, 2012).

Safety and Hazards

The safety data sheet (SDS) for “2-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride” can be found online . It’s always important to refer to the SDS for handling and safety information.

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2FO2/c15-11-5-3-6-12(17)10(11)8-19-13-7-2-1-4-9(13)14(16)18/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMVGMQMFSDVRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)OCC2=C(C=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801217244
Record name 2-[(2-Chloro-6-fluorophenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801217244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160260-57-0
Record name 2-[(2-Chloro-6-fluorophenyl)methoxy]benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160260-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Chloro-6-fluorophenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801217244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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